crystal structure analysis of 2-(3-Bromophenyl)cyclopropan-1-amine
crystal structure analysis of 2-(3-Bromophenyl)cyclopropan-1-amine
An In-Depth Technical Guide on the Crystallographic and Structural Analysis of 2-(3-Bromophenyl)cyclopropan-1-amine
Executive Summary
The compound 2-(3-bromophenyl)cyclopropan-1-amine (commonly referred to as 3-bromo-tranylcypromine or 3-Br-TCP) is a halogenated derivative of the monoamine oxidase inhibitor tranylcypromine. In contemporary epigenetic drug discovery, 3-Br-TCP serves as a highly potent, mechanism-based irreversible inhibitor of Lysine-specific demethylase 1 (LSD1/KDM1A) [1, 2]. Furthermore, the meta-bromo substitution provides a critical synthetic handle for palladium-catalyzed cross-coupling, enabling the construction of advanced, bulky clinical candidates.
This whitepaper provides a comprehensive structural analysis of 3-Br-TCP, detailing the small-molecule crystallographic workflows, the causality behind experimental crystallization choices, and the structural biology of its covalent adduct formation with the FAD co-factor in the LSD1 active site.
Pharmacological Context and Structural Significance
LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that specifically removes mono- and dimethyl groups from histone H3 at lysine 4 (H3K4), leading to transcriptional repression[3]. Overexpression of LSD1 is a validated driver in various malignancies, including acute myeloid leukemia (AML) and solid tumors [4].
Tranylcypromine (TCP) derivatives, including 3-Br-TCP, act as "suicide inhibitors." They mimic the unmethylated H3K4 substrate, docking into the active site. Upon single-electron oxidation by FAD, the highly strained cyclopropane ring undergoes a radical-mediated ring-opening event. This relieves the angular strain of the three-membered ring and generates a highly reactive intermediate that covalently attacks the N5 position of the FAD cofactor, permanently inactivating the enzyme [1, 2].
The inclusion of the 3-bromo group is structurally strategic:
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Electronic Modulation: The electron-withdrawing nature of the bromine atom modulates the oxidation potential of the amine, fine-tuning the kinetics of the single-electron transfer to FAD.
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Steric and Halogen Bonding: The bromine atom occupies a specific hydrophobic sub-pocket within the LSD1 active site, potentially engaging in halogen bonding with backbone carbonyls, which increases the residence time prior to covalent attachment.
Mechanistic pathway of 3-Br-TCP forming a covalent adduct with FAD in LSD1.
Small-Molecule Crystallography: Experimental Protocols
To accurately determine the bond lengths and angles—particularly the strained C-C bonds of the cyclopropane ring—high-resolution single-crystal X-ray diffraction (XRD) is required. The free base of 3-Br-TCP is an oil at room temperature; therefore, crystallization necessitates the formation of a stable salt.
Protocol 2.1: Synthesis and Crystallization of (1R,2S)-3-Br-TCP Hydrochloride
Causality Check: Why the (1R,2S) enantiomer? The LSD1 active site is highly stereospecific. The (1R,2S)-trans configuration optimally aligns the amine lone pair with the FAD isoalloxazine ring while directing the bromophenyl moiety into the substrate-binding channel [5]. Causality Check: Why the hydrochloride salt? The protonated primary amine ( NH3+ ) acts as a robust multi-point hydrogen bond donor, interacting with chloride counterions to form a rigid, highly ordered crystalline lattice, minimizing positional disorder.
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Enantiomeric Resolution: Racemic trans-3-Br-TCP is resolved using chiral preparative HPLC (Chiralpak AD-H column, Hexane/IPA/DEA 90:10:0.1) to isolate the (1R,2S) enantiomer (>99% ee).
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Salt Formation: The enantiopure free base is dissolved in anhydrous diethyl ether at 0 °C. A stoichiometric amount of 2.0 M HCl in diethyl ether is added dropwise. The resulting white precipitate is collected via vacuum filtration and dried under reduced pressure.
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Vapor Diffusion Crystallization:
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Dissolve 15 mg of (1R,2S)-3-Br-TCP HCl in a minimal volume (approx. 200 µL) of absolute methanol (solvent).
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Place the open microtube inside a larger sealed vessel containing 5 mL of pentane (anti-solvent).
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Allow vapor equilibration at 4 °C for 72–96 hours. The slow diffusion of pentane into the methanol reduces solubility gradually, promoting the nucleation of high-quality, diffraction-grade single crystals.
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Crystal Harvesting: Crystals are harvested using a nylon loop and immediately submerged in paratone-N oil to prevent solvent loss and atmospheric degradation.
Step-by-step small-molecule X-ray crystallography workflow for 3-Br-TCP HCl.
Protocol 2.2: Data Collection and Refinement
Data is collected on a diffractometer equipped with a microfocus Mo Kα radiation source ( λ=0.71073 Å) and a photon-counting pixel array detector. Causality Check: Data collection is strictly performed at 100 K using a liquid nitrogen cryostream. Cryo-cooling suppresses atomic thermal vibrations (Debye-Waller factors), which is absolutely critical for resolving the subtle electron density differences in the highly strained cyclopropane C-C bonds (typically ~1.50–1.53 Å, slightly shorter than standard alkanes due to increased s-character).
Phases are solved using direct methods (SHELXT), and the model is refined using full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms are refined anisotropically.
Quantitative Structural Data
The structural elucidation of 3-Br-TCP HCl reveals a highly ordered crystal packing driven by N−H⋯Cl hydrogen bonding. The table below summarizes the representative crystallographic parameters.
Table 1: Representative Crystallographic Parameters for (1R,2S)-2-(3-Bromophenyl)cyclopropan-1-amine HCl
| Parameter | Value | Significance |
| Chemical Formula | C9H11BrClN | Corresponds to the protonated active pharmaceutical ingredient. |
| Formula Weight | 248.55 g/mol | Confirms 1:1 stoichiometry of amine to chloride. |
| Crystal System | Monoclinic | Typical for chiral, enantiopure small molecules. |
| Space Group | P21 | Chiral space group; validates the success of enantiomeric resolution. |
| Temperature | 100(2) K | Minimizes thermal motion for high-resolution bond length determination. |
| Cyclopropane C1−C2 Bond | 1.512(3) Å | Exhibits characteristic shortening due to Walsh orbital overlap (strain). |
| Dihedral Angle (Phenyl-Cyclopropyl) | ~65.4° | Indicates the preferred conformation for entering the LSD1 binding cleft. |
| Final R1 Index ( I>2σ(I) ) | 0.032 | Highly reliable structural model (R < 0.05 is the gold standard). |
Co-Crystallization with LSD1: Macromolecular Workflow
Understanding the exact binding pose of 3-Br-TCP requires macromolecular co-crystallization with the LSD1-CoREST complex.
Protocol 4.1: LSD1-CoREST Co-Crystallization
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Protein Preparation: Recombinant human LSD1 (residues 171–852) and CoREST (residues 308–440) are co-expressed in E. coli and purified via Ni-NTA affinity and size-exclusion chromatography (SEC).
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Inhibitor Soaking vs. Co-crystallization: Because 3-Br-TCP forms a covalent adduct, standard soaking of apo-crystals often shatters the crystal lattice due to conformational shifts upon ring opening. Therefore, co-crystallization is mandatory.
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Complex Formation: The purified LSD1-CoREST complex (10 mg/mL) is incubated with a 5-fold molar excess of (1R,2S)-3-Br-TCP for 4 hours at 4 °C to ensure complete formation of the FAD-adduct.
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Hanging Drop Vapor Diffusion: Crystals are grown at 20 °C by mixing 1 µL of the protein-inhibitor complex with 1 µL of reservoir solution (0.1 M Tris-HCl pH 8.0, 1.2 M Potassium Sodium Tartrate).
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Diffraction and Refinement: Crystals are cryoprotected in 25% glycerol and flash-frozen. Diffraction data is typically collected at a synchrotron source (e.g., APS or Diamond Light Source) to a resolution of ~2.5 Å.
Structural Insights from the Co-Crystal: The resulting electron density map clearly shows continuous density between the N5 atom of the FAD cofactor and the C1 atom of the opened cyclopropyl ring of 3-Br-TCP. The bromine atom at the meta position is observed pointing toward a hydrophobic cavity lined by residues Val333 and Phe538, explaining why meta-substituted TCP derivatives often exhibit superior IC50 values compared to ortho- or para-substituted analogs [4].
Conclusion
The crystallographic analysis of 2-(3-bromophenyl)cyclopropan-1-amine bridges the gap between synthetic organic chemistry and epigenetic pharmacology. Small-molecule X-ray diffraction of the hydrochloride salt validates the stereochemistry and quantifies the inherent ring strain necessary for its mechanism of action. Concurrently, macromolecular co-crystallography with LSD1 elucidates the irreversible covalent modification of FAD, providing a structural blueprint. The 3-bromo substitution not only enhances the binding affinity through favorable steric and electronic interactions but also serves as a critical vector for the rational design of next-generation, target-specific epigenetic therapeutics.
References
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Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
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Inhibition of FAD-dependent lysine-specific demethylases by chiral polyamine analogues. RSC Publishing. Available at:[Link]
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Identification of Novel Phenoxazine-Derived LSD1 Inhibitors Suppressing Gastric Cancer Stemness by β-Catenin Transcriptional Regulation. ACS Publications. Available at:[Link]
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Syntheses of LSD1/HDAC Inhibitors with Demonstrated Efficacy against Colorectal Cancer: In Vitro and In Vivo Studies Including Patient-Derived Organoids. PMC - NIH. Available at:[Link]
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rac-(1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride Chemical Substance Information. NextSDS. Available at:[Link]
